

1,4-Bis-maleimidobutane chemical properties and structure

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Compound of Interest

Compound Name: 1,4-Bis-maleimidobutane

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An In-depth Technical Guide to **1,4-Bis-maleimidobutane**: Properties, Structure, and Applications

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation, polymer chemistry, and materials science.[1] Its structure features two maleimide functional groups at either end of a four-carbon aliphatic spacer.[2] This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides.[2] The specificity of the maleimide-thiol reaction, occurring under mild physiological conditions, makes BMB an invaluable tool for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental applications of **1,4-Bis-maleimidobutane**.

Chemical Properties and Structure

The utility of BMB as a crosslinker is defined by its distinct chemical and physical properties. It is typically a white to off-white crystalline solid.[1][2] The butane spacer arm provides a flexible bridge with an estimated length of 10.9 Å, making it suitable for crosslinking sulfhydryl groups within this distance range.[2]

Chemical Structure Identifiers

Identifier	Value
IUPAC Name	1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione[4]
SMILES	<chem>C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O</chem> [4]
InChI	InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2[4]
InChIKey	WXXSHAKLDCERGU-UHFFFAOYSA-N[4]
Synonyms	BMB, N,N'-Tetramethylenebismaleimide, N,N'-Tetramethylenedimaleimide[4][5]

Physicochemical Properties

Property	Value
CAS Number	28537-70-4[1][2][4][5][6]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₄ [1][2][4][5]
Molecular Weight	248.23 g/mol [2][4][7]
Appearance	White to off-white powder/crystalline solid[1][2][5]
Melting Point	196-200 °C[1]
Boiling Point	450.3 °C at 760 mmHg[2][6]
Density	1.388 g/cm ³ [2]
Solubility	Soluble in DMF, DMSO; Insoluble in water[2]
Spacer Arm Length	10.9 Å[2][7]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for confirming the structure of BMB and monitoring its reactions.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are used to characterize BMB and its conjugates. The disappearance of the maleimide proton signal in ¹H NMR is a key indicator of a successful crosslinking reaction.^[2]

Table of ¹H NMR Chemical Shifts for **1,4-Bis-maleimidobutane**

Proton Type	Approximate Chemical Shift (δ, ppm)	Key Observation for Reaction Monitoring
Maleimide Ring Protons (-CH=CH-)	6.7 - 7.0	Signal disappears upon successful reaction with a thiol. ^[2]
Methylene Protons adjacent to Nitrogen (-N-CH ₂ -)	~3.5	Chemical shift may change depending on the conjugated molecule. ^[2]

| Central Methylene Protons (-CH₂-CH₂-) | ~1.6 | Serves as a relatively stable internal reference point.^[2] |

Table of ¹³C NMR Chemical Shifts for **1,4-Bis-maleimidobutane**

Carbon Type	Approximate Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)	~170
Olefinic Carbons (-CH=CH-)	~134
Methylene Carbons adjacent to Nitrogen (-N-CH ₂ -)	(Varies)

| Central Methylene Carbons (-CH₂-CH₂-) | (Varies) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps in identifying the functional groups present in the BMB molecule.

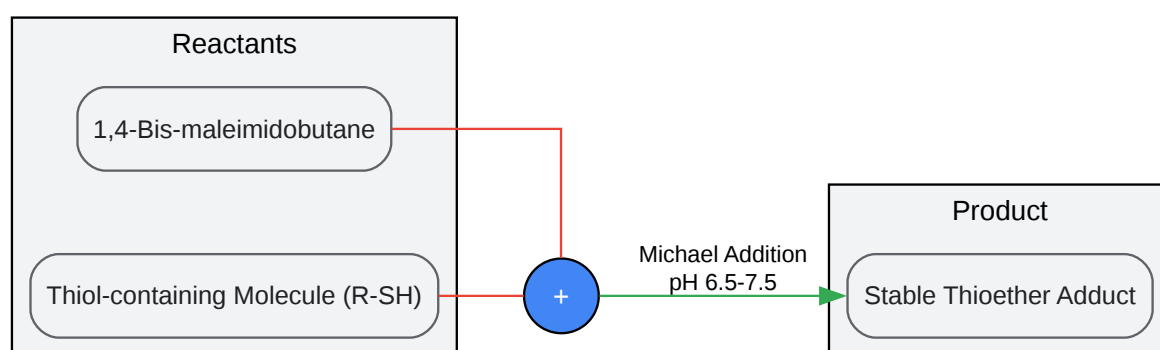
Table of Key FTIR Absorption Bands for **1,4-Bis-maleimidobutane**

Functional Group	Vibration	Approximate Wavenumber (cm ⁻¹)
Imide C=O	Symmetric & Asymmetric Stretching	1700 - 1770 (Strong)[2]

| Maleimide C=C | Stretching | 1550 - 1650[2] |

Reactivity and Mechanism

The primary utility of BMB lies in the high specificity of its maleimide groups for sulfhydryl groups. The reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether linkage.[2] This reaction is most efficient within a pH range of 6.5-7.5.[2] Below this range, the reaction is slow, and above it, the maleimide ring becomes susceptible to hydrolysis. The resulting thiosuccinimide adduct is very stable, and subsequent irreversible ring-opening hydrolysis can further enhance this stability, effectively preventing the retro-Michael reaction.[2]



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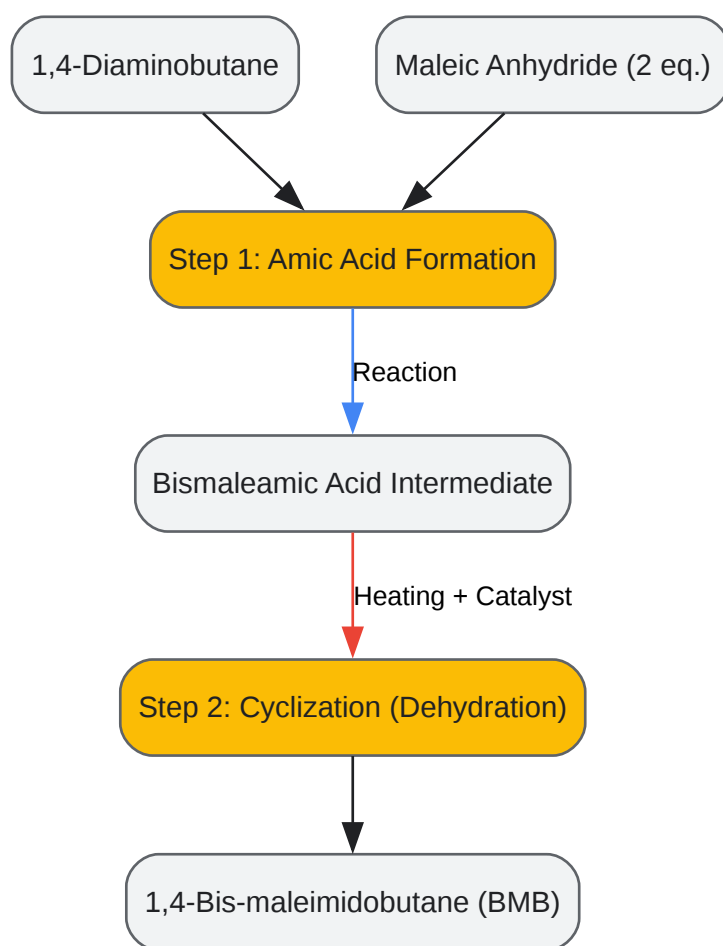
Caption: Reaction of BMB with a thiol-containing molecule.

Experimental Protocols

Synthesis of 1,4-Bis-maleimidobutane

The synthesis of BMB is typically a two-step process.^[2]

- Formation of N-substituted Maleamic Acid: 1,4-diaminobutane is reacted with two equivalents of maleic anhydride. This reaction forms the intermediate bismaleamic acid.
- Cyclization (Dehydration): The bismaleamic acid is then cyclized to form **1,4-Bis-maleimidobutane**. This step is often achieved by heating in the presence of a dehydrating agent and a catalyst.



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Caption: Synthetic workflow for **1,4-Bis-maleimidobutane**.

General Protocol for Protein Crosslinking

This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using BMB. Optimal conditions may vary depending on the specific application and molecules involved.[\[7\]](#)

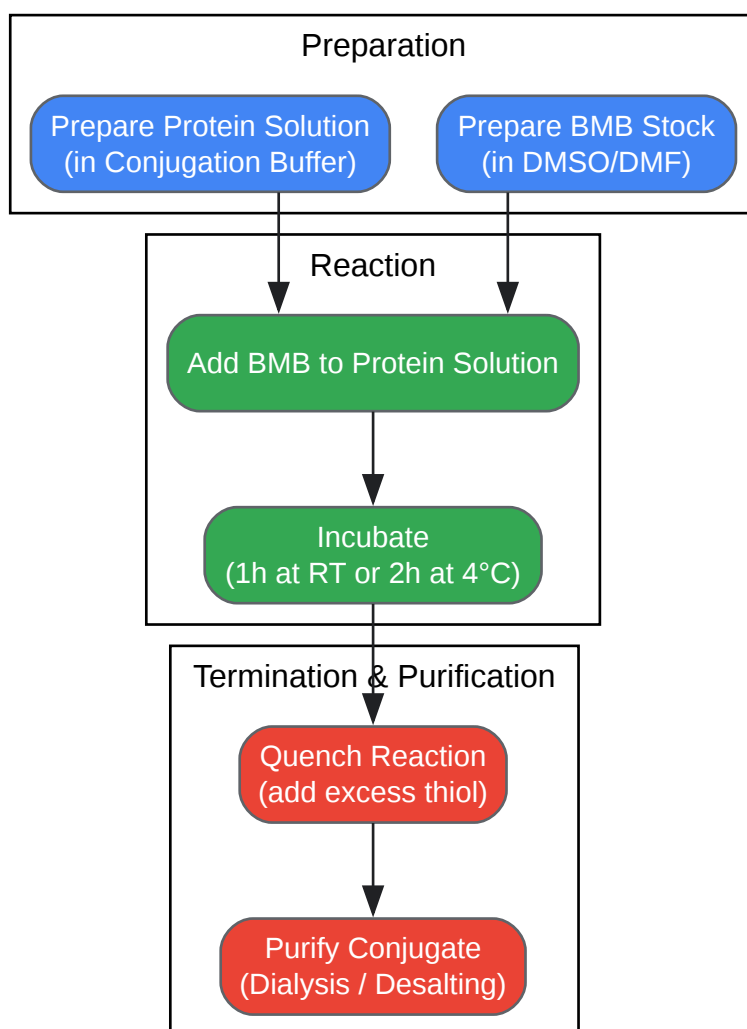
Materials:

- Protein(s): Containing accessible sulfhydryl groups, dissolved in a suitable buffer.
- Conjugation Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS, MES, HEPES).
- BMB Stock Solution: Prepare a concentrated stock solution of BMB in an organic solvent like DMSO or DMF.
- Quenching Solution: A solution of a thiol-containing compound (e.g., cysteine, dithiothreitol, or β -mercaptoethanol) to stop the reaction.
- Reducing Agent (Optional): For reducing disulfide bonds to free sulfhydryls (e.g., TCEP).

Procedure:

- Protein Preparation:
 - Dissolve the protein(s) in the conjugation buffer at a desired concentration (e.g., 0.1 mM).[\[7\]](#)
 - If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent via desalting or dialysis.[\[7\]](#)
- Crosslinking Reaction:
 - Add the BMB stock solution to the protein solution to achieve a final concentration that is typically a two- to three-fold molar excess over the protein's sulfhydryl groups.[\[7\]](#) The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
 - Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[\[7\]](#)

- Quenching:
 - Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. [7]
 - Incubate for 15 minutes at room temperature.[7]
- Purification:
 - Remove excess, non-reacted BMB and quenching reagent by methods such as dialysis or size-exclusion chromatography (desalting).



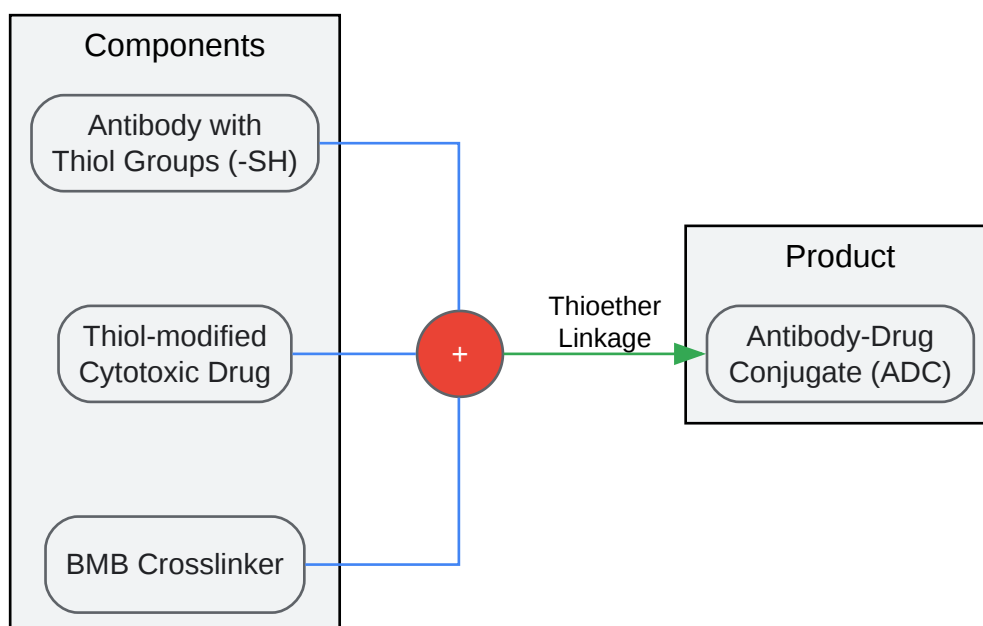
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Caption: Experimental workflow for protein crosslinking with BMB.

Applications in Research and Drug Development

BMB's specific reactivity and defined spacer length make it a versatile tool in various scientific fields.[2]

- **Structural Biology:** It is used to stabilize transient or weak protein-protein interactions by crosslinking specific cysteine residues, aiding in their structural analysis.[2]
- **Protein Labeling:** BMB can attach fluorescent probes, biotin, or other reporter tags to proteins for use in diagnostic assays and imaging studies.[2]
- **Polymer Chemistry:** It acts as a crosslinking agent in the synthesis of advanced materials like hydrogels and elastomers, enhancing their mechanical strength and stability.[1][2]
- **Antibody-Drug Conjugates (ADCs):** In targeted cancer therapy, BMB is used to link potent cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to cancer cells, minimizing off-target toxicity.



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Caption: Logical workflow for creating an Antibody-Drug Conjugate.

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